molecular formula C18H19BrClN3O B3975181 1-[2-(2-chlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide

1-[2-(2-chlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide

Cat. No.: B3975181
M. Wt: 408.7 g/mol
InChI Key: ZSLOYAAWWIUXRD-UHFFFAOYSA-N
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Description

1-[2-(2-chlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, substituted with a 2-(2-chlorophenoxy)ethyl group and a prop-2-enyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2-(2-chlorophenoxy)ethylamine and 3-prop-2-enylbenzimidazole.

    Reaction Conditions: The 2-(2-chlorophenoxy)ethylamine is reacted with 3-prop-2-enylbenzimidazole in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Formation of Hydrobromide Salt: The resulting product is then treated with hydrobromic acid to form the hydrobromide salt, which is isolated by filtration and recrystallization.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(2-chlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the imine bond, resulting in the formation of benzimidazole and 2-(2-chlorophenoxy)ethylamine.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-[2-(2-chlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as signal transduction, apoptosis, and cell cycle regulation, depending on the specific biological context.

Comparison with Similar Compounds

1-[2-(2-chlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide can be compared with other similar compounds, such as:

    1-[2-(4-chlorophenoxy)ethyl]-4-ethylpiperazine oxalate: This compound exhibits different biological activities and chemical properties due to the presence of a piperazine ring instead of a benzimidazole core.

    3-[2-(3-chlorophenoxy)ethyl]piperidine: This compound has a piperidine ring, which alters its chemical reactivity and biological effects compared to the benzimidazole derivative.

    1-allyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide: This compound is structurally similar but has an allyl group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which enhances its solubility and stability.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.BrH/c1-2-11-21-15-8-4-5-9-16(15)22(18(21)20)12-13-23-17-10-6-3-7-14(17)19;/h2-10,20H,1,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLOYAAWWIUXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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